molecular formula C9H19N3O2 B1396488 L-Leucinamide, L-alanyl- CAS No. 38689-32-6

L-Leucinamide, L-alanyl-

Cat. No. B1396488
CAS RN: 38689-32-6
M. Wt: 201.27 g/mol
InChI Key: YXGZZYSVTBYGNJ-BQBZGAKWSA-N
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Description

L-Leucinamide, L-alanyl- is an amino acid derived from L-leucine and L-alanine. It is also known as N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-l-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide . Its molecular formula is C9H19N3O2 and its molecular weight is 201.27 g/mol.


Synthesis Analysis

The hydrogensquarate [LeuNH2] (HSq) of L-leucinamide has been synthesized and its structure has been determined by single crystal X-ray diffraction . A three-dimensional network is formed by hydrogen bonds with participation of the O=C–NH2 function, the hydrogensquarate ion, and the N+H3 group .


Molecular Structure Analysis

The molecular structure of L-Leucinamide, L-alanyl- has been analyzed using X-ray diffraction . The structure is characterized by a three-dimensional network formed by hydrogen bonds . The linear formula of L-Leucinamide, L-alanyl- is (CH3)2CHCH2CH(NH2)CONH2·HCl .


Chemical Reactions Analysis

The chemical reactions involving L-Leucinamide, L-alanyl- have been studied using molecular docking experiments . These studies have shown that the active sites in both proteins showed major differences in both shape and size .


Physical And Chemical Properties Analysis

The physical and chemical properties of L-Leucinamide, L-alanyl- have been studied using a combination of experimental and theoretical methods . The IR-spectroscopic assignment in the solid phase was obtained by linear-polarized IR-spectroscopy of oriented samples .

Scientific Research Applications

Enhancing L-Leucine Production

L-Leucine, an essential amino acid, has broad applications in the industry. Studies show that by engineering the metabolic flux from pyruvate to l-leucine synthesis in Corynebacterium glutamicum, l-leucine production can be enhanced. This involves weakening the metabolic flux of the tricarboxylic acid cycle and reducing the competitive consumption of pyruvate (Wang et al., 2020).

Enzymatic Hydrolysis Research

Research involving human liver, kidney, pancreas, and small intestine extracts has shown variations in enzymatic behavior in the hydrolysis of l-leucyl- and l-alanyl-beta-naphthylamide. It was found that l-leucinamide acts as a competitive inhibitor of these enzymes (Panveliwalla & Moss, 1966).

Interactions in Aqueous Solutions

Studies on the interactions between N-acetyl amino acid amides, including N-acetyl-L-alaninamide, in aqueous solutions at 298.15 K, have been conducted. These investigations are important for understanding the energetics of interactions occurring between these compounds in solutions (Blackburn et al., 1982).

Solvation Behavior in Aqueous Solutions

Research on the solvation behavior of dipeptides, such as L-Alanyl-L-leucine, in aqueous solutions of ampicillin, shows how these peptides interact with drugs at different temperatures. This is crucial for understanding the interactions of co-solvents and solutes (Kumar et al., 2013).

Dipeptide Metabolism in Intestine

A study on the utilization of leucyl-leucine and alanyl-glutamine by the isolated vascularly perfused rat small intestine provides insights into dipeptide assimilation in extramucosal gut tissue. This could be significant for understanding nutrient absorption and metabolism in the gastrointestinal tract (Plauth et al., 1991).

Peptide Conformation Synthesis

The synthesis of oligopeptides containing alternate L-alanyl and L-leucyl residues offers insights into the formation of α- and β-polypeptide conformations in the solid state. This has implications for understanding the structure and behavior of peptides and proteins (Katakai, 1979).

Aminopeptidase Activity Assay

L-Leucine dehydrogenase has been used for determining serum aminopeptidase activity with L-leucinamide as a substrate. This method is useful for kinetic studies of aminopeptidases and large-scale enzyme assays (Takamiya et al., 1983).

Nitrogen-15 Chemical Shift in Polypeptides

Research on polypeptides containing 15N-labeled L-alanine, including studies on their secondary structures in the solid state using NMR spectroscopy, is significant for understanding the electronic structure and conformational analysis of polypeptides (Shoji et al., 1990).

Enzymatic Synthesis of Ester Derivatives

Studies on the enzymatic synthesis of L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose using unprotected amino acids highlight the potential for creating novel compounds with specific functional properties (Vijayakumar et al., 2004).

Impact on Hyperactivity in Chicks

Research has found that central administration of β-alanyl dipeptides, such as β-alanyl-L-leucine, induces hyperactivity in chicks. This suggests a potential role of these dipeptides in neurotransmission or neuron-glia cell interactions (Tsuneyoshi et al., 2007).

Safety And Hazards

The safety data sheet for L-Leucinamide, L-alanyl- recommends ensuring adequate ventilation and using personal protective equipment as required . It also advises against letting this chemical enter the environment .

Future Directions

Future research could focus on the potential of L-Leucinamide, L-alanyl- and similar compounds in the treatment of diseases such as COVID-19 . The development of new therapeutics to treat the proliferation of SARS-CoV-2 in vitro and in vivo could be a significant contribution to antiviral drug discovery .

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-5(2)4-7(8(11)13)12-9(14)6(3)10/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGZZYSVTBYGNJ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314206
Record name L-Alanyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucinamide, L-alanyl-

CAS RN

38689-32-6
Record name L-Alanyl-L-leucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38689-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Messer, CM Anderson, L Hubbard - Gut, 1964 - gut.bmj.com
The toxic action of wheat gluten on two patients was eliminated after predigestion of gluten by crude papain. This change is thought to be due to an enzyme which liberates ammonia …
Number of citations: 67 gut.bmj.com

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